(E)-N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
Description
Properties
IUPAC Name |
(2E)-N-(3,4-dimethylanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-4-26-18-9-6-16(7-10-18)20-13-27-21(23-20)19(12-22)25-24-17-8-5-14(2)15(3)11-17/h5-11,13,24H,4H2,1-3H3/b25-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJHGFBVRGGLSC-NCELDCMTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC(=C(C=C3)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC(=C(C=C3)C)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Anilino Group: The anilino group can be introduced via nucleophilic substitution reactions, where an appropriate aniline derivative reacts with a halogenated thiazole intermediate.
Addition of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through electrophilic aromatic substitution reactions, using ethoxybenzene and a suitable thiazole derivative.
Formation of the Carboximidoyl Cyanide Group: The carboximidoyl cyanide group can be introduced through the reaction of a thiazole carboxylic acid derivative with cyanamide under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Scientific Research Applications
(E)-N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cell Membranes: Altering membrane permeability and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of thiazole-2-carbohydrazonoyl cyanides, which are structurally diverse due to variable substituents on the thiazole ring and aryl groups. Below is a systematic comparison with three closely related analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated molecular weight based on substituent contributions.
Substituent Effects on Electronic and Steric Properties
- The 3,4-dimethylphenyl group adds steric hindrance, which may influence binding affinity in biological targets .
- The 3-methylphenyl group offers moderate lipophilicity compared to the dimethylphenyl group in the target compound .
- Nitro-Substituted Analog (): The nitro group creates strong electron-withdrawing effects, which could stabilize negative charge distribution but reduce solubility. The dimethylaminophenyl group balances polarity, enhancing solubility in polar solvents .
Crystallographic and Computational Analysis
Structural determination of such compounds typically employs X-ray crystallography using programs like SHELX and visualization tools like ORTEP-3 . For example, the WinGX suite () facilitates refinement of thiazole derivatives’ crystal structures, aiding in understanding substituent effects on molecular packing .
Biological Activity
(E)-N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, various biological effects, and relevant research findings.
Structural Characteristics
The compound features a thiazole ring, which is known for its biological activity, along with a carbohydrazonoyl cyanide moiety. The presence of the dimethylphenyl and ethoxyphenyl groups enhances its chemical reactivity and biological interactions.
The mechanism of action involves interaction with specific molecular targets, including enzymes and receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The carbohydrazonoyl cyanide group may form covalent bonds with nucleophilic residues in proteins, modulating various biological pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 0.22 to 0.25 µg/mL against pathogenic bacteria .
- Bactericidal Activity : The compound demonstrated bactericidal effects in minimum bactericidal concentration (MBC) assays.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies reveal that it can inhibit the growth of different cancer cell lines. Specific findings include:
- Cell Line Sensitivity : Various cancer cell lines showed significant sensitivity to treatment with this compound.
- Mechanistic Insights : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival.
Case Studies
- Antimicrobial Evaluation : A series of studies conducted on thiazole derivatives indicated that compounds similar to this compound exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Activity : In a study focusing on thiazole derivatives, it was found that certain modifications to the structure led to enhanced anticancer activity, suggesting that the thiazole core is crucial for bioactivity .
Data Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves a multi-step sequence starting with the formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones. Key steps include:
- Condensation : Reacting 3,4-dimethylphenylhydrazine with a preformed thiazole intermediate under reflux in ethanol, with acetic acid as a catalyst .
- Cyanohydrazonoyl Introduction : Treating the intermediate with cyanogen bromide in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions .
- Optimization : Yields (>70%) are achieved by controlling temperature (±2°C), solvent purity (HPLC-grade), and reaction time (12–16 hours). Catalyst screening (e.g., pyridine vs. triethylamine) can further improve efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are structural ambiguities resolved?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the ethoxyphenyl (δ 1.35 ppm, triplet for CH3; δ 4.02 ppm, quartet for OCH2) and dimethylphenyl groups (δ 2.25 ppm, singlet for CH3) .
- IR Spectroscopy : Confirm the cyanohydrazonoyl moiety (C≡N stretch at ~2200 cm⁻¹) and thiazole ring (C=N at 1600–1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular weight (calculated for C21H19N5OS: 413.1324) and rule out impurities via isotopic patterns .
- Ambiguity Resolution : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL .
- Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK-293) to establish IC50 values and selectivity indices .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NOE correlations) be analyzed to confirm the (E)-configuration of the cyanohydrazonoyl group?
- Methodological Answer :
- NOESY Experiments : Detect spatial proximity between the ethoxyphenyl proton (δ 7.45 ppm) and the thiazole C5-H (δ 8.10 ppm) to confirm the (E)-isomer .
- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate stereochemistry .
- X-ray Crystallography : Resolve ambiguities by growing single crystals in DCM/hexane and analyzing dihedral angles (<10° for planar (E)-configuration) .
Q. What strategies mitigate low yields during scale-up of the final synthetic step?
- Methodological Answer :
- Process Optimization : Use flow chemistry to enhance mixing and heat transfer, reducing side product formation (e.g., Z-isomer) .
- Purification : Employ preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound (>95% purity) .
- Solvent Screening : Test high-boiling solvents (e.g., toluene) to improve reaction homogeneity at elevated temperatures (80–90°C) .
Q. How does the compound’s environmental fate correlate with its structural features, and what assays assess its ecotoxicological risks?
- Methodological Answer :
- Degradation Studies : Perform hydrolysis (pH 4–10 buffers, 25–50°C) to identify stable fragments (e.g., ethoxyphenyl-thiazole) via LC-MS .
- Bioaccumulation Potential : Calculate logP (predicted ~3.8) and measure BCF (bioconcentration factor) in Daphnia magna .
- Photolysis : Expose to UV light (λ = 254 nm) and monitor degradation kinetics using HPLC-PDA .
Q. What computational methods predict structure-activity relationships (SAR) for derivatives with modified substituents?
- Methodological Answer :
- Molecular Docking : Simulate binding to target enzymes (e.g., E. coli DHFR) using AutoDock Vina; prioritize derivatives with lower binding energies (<-8 kcal/mol) .
- QSAR Modeling : Train models with descriptors like Hammett σ (electron-withdrawing groups enhance antibacterial activity) .
- ADMET Prediction : Use SwissADME to optimize bioavailability (TPSA < 90 Ų) and reduce hepatotoxicity alerts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
